N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide
Description
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H15N3O/c1-11-6-2-3-7-12(11)16(20)17-10-15-18-13-8-4-5-9-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
NROQYJLBMPOJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via acid-catalyzed condensation of o-phenylenediamine with 2-methylbenzoyl chloride. Under reflux in DMSO, the amine groups of o-phenylenediamine react with the acyl chloride, forming an intermediate that cyclizes to yield the benzimidazole structure.
Key reaction :
Step-by-Step Synthetic Procedures
Method A: One-Pot Synthesis
-
Condensation : Mix o-phenylenediamine (1.08 g, 10 mmol) and 2-methylbenzoyl chloride (1.54 g, 10 mmol) in DMSO (20 mL). Add HCl (2 mL) and reflux at 80°C for 12 hours.
-
Mannich Reaction : Cool the mixture to 25°C, add formaldehyde (5 mL, 37%), and stir for 6 hours.
-
Workup : Quench with ice water, extract with chloroform, and dry over Na₂SO₄.
-
Purification : Recrystallize from ethanol to obtain white crystals (Yield: 72%).
Method B: Sequential Synthesis
-
Benzimidazole Synthesis : React o-phenylenediamine with 2-methylbenzoyl chloride in ethanol under reflux for 8 hours.
-
Methylation : Treat the isolated benzimidazole with formaldehyde and K₂CO₃ in DMF at 35°C for 4 hours.
-
Isolation : Filter and wash with cold water to yield the product (Yield: 68%).
Optimization Strategies
Solvent Selection
Polar aprotic solvents like DMSO enhance reaction rates due to their high dielectric constants, while ethanol improves crystallinity during purification.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMSO | 12 | 72 |
| Ethanol | 8 | 68 |
| DMF | 10 | 65 |
Temperature and Catalysis
-
Acid Catalysis : HCl (2 M) increases cyclization efficiency at 80°C.
-
Base Use : NaHCO₃ minimizes side reactions during Mannich steps.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol to achieve >95% purity. Slow cooling enhances crystal lattice formation.
Spectroscopic Validation
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing. Automated systems reduce human error and improve yield reproducibility.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has demonstrated that benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide, exhibit notable antimicrobial activity. Various studies have investigated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 2 µg/ml |
| This compound | Escherichia coli | 4 µg/ml |
| This compound | Candida albicans | 3 µg/ml |
These results indicate a promising potential for this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been explored for its anticancer properties. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A notable study found that:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15.4 |
| This compound | MCF-7 (breast cancer) | 20.3 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Biological Research
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes:
| Compound | COX Enzyme | IC50 (nM) |
|---|---|---|
| This compound | COX-1 | 0.1664 |
| This compound | COX-2 | 0.0370 |
This highlights its potential as an anti-inflammatory agent .
Antiviral Activity
The antiviral properties of benzimidazole derivatives have also been documented, with compounds exhibiting activity against various viruses, including HIV and herpes simplex virus. The antiviral efficacy of this compound is summarized below:
| Virus Type | IC50 (µM) |
|---|---|
| Human Immunodeficiency Virus (HIV) | 5.28 – 31.86 |
| Herpes Simplex Virus (HSV) | 104 |
These results indicate the compound's potential utility in developing antiviral therapies .
Materials Science
Corrosion Inhibition
Recent studies have highlighted the use of benzimidazole derivatives as corrosion inhibitors for metals, particularly in acidic environments. The effectiveness of this compound in this application is summarized in the following table:
| Environment | Inhibition Efficiency (%) |
|---|---|
| 1 M HCl | 90.3 – 95.9 |
This application is particularly relevant in industries where metal protection is critical .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound, against resistant bacterial strains. The study concluded that this compound exhibited superior activity compared to standard antibiotics.
Case Study 2: Anticancer Mechanisms
A comprehensive review documented the mechanisms through which benzimidazole derivatives induce apoptosis in cancer cells via tubulin binding. The study highlighted this compound as a promising candidate for further development due to its potent anticancer activity.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole moiety can also interact with DNA and RNA, potentially interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Benzimidazole-Benzamide Linkages
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
- Structure : Features a thioacetamido (-S-CH2-CO-NH-) spacer between benzimidazole and a 2,4-dinitrophenyl-substituted benzamide .
- The 2,4-dinitrophenyl group introduces strong electron-withdrawing effects, which may improve DNA intercalation but reduce solubility compared to the 2-methyl substituent in the target compound.
- Biological Activity : Demonstrated antimicrobial and anticancer activity in screening assays .
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b)
- Structure : Hydrazide (-NH-N=CH-) linkage connecting benzimidazole and benzaldehyde derivatives .
- Key Differences: The hydrazide group enables Schiff base formation, useful in metal coordination (e.g., zinc complexes in ).
- Synthesis : Multi-step protocol involving condensation with substituted benzaldehydes .
Benzimidazole Derivatives with Alternative Linkers
1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb)
- Structure : Bis-benzimidazole linked by a methylene amine (-CH2-NH-) group .
- Key Differences: The amine linker facilitates trinuclear metal complex formation (e.g., nickel in ), unlike the target’s non-coordinating methylene bridge. Exhibits lower cytotoxicity than cisplatin but selective antitumor activity .
Schiff Base ambaf (2-[N-(1H-Benzimidazol-2-ylmethyl)ethanimidoyl]aniline)
Substituent Effects on Bioactivity
Chloro-Substituted Analogues ()
- Examples: Compounds with 5-chloro-1H-benzimidazol-2-yl and thiazolidinone rings.
- Key Differences: Chlorine substituents increase lipophilicity and electron-withdrawing effects, enhancing antimicrobial activity but possibly raising toxicity . Thiazolidinone rings introduce additional hydrogen-bonding sites, improving target affinity compared to the target’s simpler benzamide group .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Computational and Structural Insights
- Density-Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) could elucidate electronic properties, such as HOMO-LUMO gaps, to compare reactivity with analogues .
- X-ray Crystallography : Structural data (e.g., bond lengths in ) highlight conformational differences induced by substituents .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.
Chemical Structure and Synthesis
This compound features a benzimidazole moiety linked to a methylbenzamide structure. The molecular formula is CHNO, with a molecular weight of approximately 270.33 g/mol. The synthesis typically involves multi-step organic reactions, which may include oxidation and reduction processes using reagents like hydrogen peroxide and sodium borohydride.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been reported to inhibit specific pathways involved in tumor growth, particularly through the inhibition of enzymes that promote cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
Antimicrobial and Antiviral Effects
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these effects are competitive with standard antibiotics like ciprofloxacin . Additionally, preliminary antiviral studies suggest potential efficacy against certain viral infections, although further research is required to establish these effects conclusively.
Antitubercular Activity
Similar benzimidazole derivatives have been evaluated for their antitubercular properties. For example, compounds exhibiting structural similarities have shown MIC values as low as 0.19 μM against fluoroquinolone-resistant strains of Mycobacterium tuberculosis. This indicates that this compound may also possess potential in combating tuberculosis.
The biological activity of this compound is largely attributed to its ability to bind specific enzymes and receptors within biological systems. This binding can lead to the inhibition of enzymatic activity or modulation of receptor functions, which is critical for its anticancer and antimicrobial effects .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on various benzimidazole derivatives, including this compound, indicated a significant reduction in cell viability in MCF-7 cells after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.
- Antimicrobial Evaluation : In a comparative study assessing the antimicrobial efficacy of several benzimidazole derivatives, this compound showed superior activity against multi-drug resistant strains of E. coli, outperforming traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
